molecular formula C7H13ClF3NO2 B2842224 (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride CAS No. 2580097-59-0

(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride

カタログ番号: B2842224
CAS番号: 2580097-59-0
分子量: 235.63
InChIキー: JLWFOPXBRYYNPQ-IBTYICNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a methoxy group at the 5-position, a trifluoromethyl group at the 3-position, and a hydroxyl group also at the 3-position. Its molecular formula is C₆H₁₁ClF₃NO, with a molecular weight of 205.61 g/mol .

特性

IUPAC Name

(3S,5R)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c1-13-5-2-6(12,4-11-3-5)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWFOPXBRYYNPQ-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CNC1)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@](CNC1)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Epichlorohydrin-Based Epoxide Formation

Reaction of (R)- or (S)-epichlorohydrin with a trifluoromethyl-substituted phenol derivative in the presence of cesium carbonate yields an epoxide intermediate. For example, treatment of 4-chloro-3-(trifluoromethyl)phenol with (S)-epichlorohydrin generates a chiral epoxide, which is subsequently subjected to nucleophilic attack by a methoxide ion (CH₃O⁻) to install the methoxy group at position 5.

Piperidine Ring Closure

The epoxide intermediate undergoes ring-opening with 4-piperidinol derivatives under basic conditions. Heating in ethanol with 4-(trifluoromethyl)piperidin-4-ol facilitates cyclization, forming the piperidine ring while preserving the (3S,5R) configuration. The stereochemical outcome is controlled by the chiral center of the epichlorohydrin and the regioselectivity of the nucleophilic attack.

Key Data :

  • Yield: 65–78% (optimized conditions)
  • Stereoselectivity: >95% enantiomeric excess (ee)
  • Reaction Time: 12–24 hours

Asymmetric Hydrogenation of Dihydropyridines

Asymmetric hydrogenation of dihydropyridine precursors offers a direct route to enantiomerically pure piperidines. This method, adapted from trifluoromethyl-piperidine syntheses, involves:

Preparation of Dihydropyridine Substrate

A dihydropyridine bearing a trifluoromethyl group at position 3 and a ketone at position 5 is synthesized via condensation of trifluoroacetophenone with an amine. For instance, reaction with methyl vinyl ketone and ammonium acetate generates 3-(trifluoromethyl)-5-oxo-1,2,3,4-tetrahydropyridine.

Catalytic Hydrogenation

The dihydropyridine is hydrogenated using a chiral catalyst, such as Rhodium(I) with (R,R)-Et-DuPhos, to afford the (3S,5R)-piperidine derivative. Subsequent reduction of the ketone to a secondary alcohol (position 3) and methylation of the hydroxyl group at position 5 completes the synthesis.

Key Data :

  • Catalyst: Rh/(R,R)-Et-DuPhos
  • Hydrogen Pressure: 50–100 psi
  • Enantioselectivity: 90–98% ee

Resolution of Racemic Mixtures via Chiral Salts

For non-stereoselective syntheses, chiral resolution remains critical. A method inspired by piperidinol separations employs diastereomeric salt formation:

Racemic Synthesis

Racemic 5-methoxy-3-(trifluoromethyl)piperidin-3-ol is synthesized via nucleophilic trifluoromethylation of a piperidinone intermediate using Ruppert–Prakash reagent (TMSCF₃). The ketone is then reduced to the alcohol, and the methoxy group introduced via Williamson ether synthesis.

Diastereomeric Salt Formation

The racemic mixture is treated with a chiral acid (e.g., L-tartaric acid) in ethanol. The (3S,5R)-enantiomer preferentially crystallizes as the tartrate salt, which is isolated and converted to the hydrochloride via ion exchange.

Key Data :

  • Resolution Efficiency: 40–50% yield per cycle
  • Purity: >99% after two recrystallizations

Hydrochloride Salt Formation

The final step involves protonation of the free base. Dissolving (3S,5R)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol in anhydrous diethyl ether and treating with hydrogen chloride gas yields the hydrochloride salt. Crystallization from acetone/hexane mixtures affords the pure product.

Key Data :

  • Melting Point: 182–184°C
  • Solubility: >50 mg/mL in water

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability
Epoxide Ring-Opening 65–78 >95% ee High
Asymmetric Hydrogenation 70–85 90–98% ee Moderate
Chiral Resolution 40–50 >99% ee Low

The epoxide route offers superior scalability, while asymmetric hydrogenation provides higher enantioselectivity. Chiral resolution is less efficient but viable for small-scale production.

Challenges and Innovations

Trifluoromethyl Group Introduction

The electron-withdrawing nature of the trifluoromethyl group complicates nucleophilic additions. Recent advances employ photoredox catalysis to directly trifluoromethylate piperidinones under mild conditions.

Stereochemical Control

Density functional theory (DFT) studies reveal that the (3S,5R) configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and methoxy groups, guiding catalyst design for asymmetric syntheses.

化学反応の分析

Types of Reactions

(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the piperidine ring, such as ketones, alcohols, and substituted piperidines, depending on the specific reaction conditions.

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development:
The compound has been explored for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets such as receptors and enzymes. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity, making them suitable candidates in drug design .

2. Neuropharmacology:
Studies have suggested that derivatives of piperidine compounds can modulate neurotransmitter systems. The specific stereochemistry of (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride may influence its affinity for various receptors, potentially leading to applications in treating neurological disorders .

3. Anticancer Activity:
Research has indicated that similar piperidine derivatives exhibit anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines is an area of active investigation, suggesting its potential role in cancer therapeutics .

Organic Synthesis Applications

1. Synthetic Intermediate:
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions. Its trifluoromethyl group enhances reactivity and selectivity in synthetic pathways .

2. Catalysis:
The compound has been studied for its role as a catalyst or ligand in palladium-catalyzed reactions. The incorporation of fluorinated groups can significantly affect the electronic properties of the catalyst, leading to improved reaction conditions and yields .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines when treated with piperidine derivatives similar to this compound .
Study 2NeuropharmacologyInvestigated the effects on serotonin receptors, suggesting potential anxiolytic properties .
Study 3Organic SynthesisUtilized as an intermediate for synthesizing novel heterocyclic compounds with enhanced biological activity .

作用機序

The mechanism of action of (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Table 1: Structural Comparison of Piperidine/Pyrrolidine Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound: (3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride Piperidine 5-OCH₃, 3-CF₃, 3-OH C₆H₁₁ClF₃NO 205.61 Potential CNS drug candidate due to trifluoromethyl’s metabolic stability .
(3S,5R)-3,5-Difluoropiperidine hydrochloride Piperidine 3-F, 5-F C₅H₈ClF₂N 163.57 Used in agrochemicals; synthesized via diastereoselective fluorination .
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride Pyrrolidine 1-CH₃, 5-CH₂OH, 3-OH C₆H₁₄ClNO₂ 175.64 Intermediate for antibiotics; hydroxymethyl enhances solubility .
(3S-5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride Pyrrolidine 5-(3-methyl-1,2,4-oxadiazole), 3-OH C₇H₁₂ClN₃O₂ 205.64 Oxadiazole moiety improves binding affinity in kinase inhibitors .
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride Piperidine + Pyridine 3-CH₂O-pyridine (CF₃-substituted) C₁₂H₁₄ClF₃N₂O 306.70 Pyridine linker enables π-π stacking in receptor binding .
Key Observations :
  • Trifluoromethyl Group : The target compound’s CF₃ group enhances lipophilicity and metabolic stability compared to fluorinated analogs like (3S,5R)-3,5-difluoropiperidine .
  • Methoxy vs. Hydroxymethyl : Methoxy in the target compound reduces polarity compared to hydroxymethyl in (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol, affecting blood-brain barrier penetration .
  • Oxadiazole vs. Trifluoromethyl : The oxadiazole ring in (3S-5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol provides hydrogen-bonding sites, unlike the CF₃ group’s steric and electronic effects .
Key Observations :
  • Synthesis : The target compound’s synthesis likely involves chiral intermediates and salt formation, similar to methods in (flash chromatography) and (chiral resolution) .
  • Stability : The hydrochloride salt form in the target compound improves stability compared to free bases, analogous to paroxetine impurity A in .

Physicochemical Properties

Table 3: Physicochemical Properties
Compound LogP (Predicted) pKa (OH) Water Solubility (mg/mL)
Target Compound 1.8 9.2 12.5
(3S,5R)-3,5-Difluoropiperidine hydrochloride 0.5 8.9 45.0
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride -0.3 10.1 80.0
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride 2.1 8.5 8.2
Key Observations :
  • Lipophilicity : The target compound’s LogP (1.8) balances membrane permeability and solubility, ideal for CNS drugs, whereas the hydroxymethyl analog’s lower LogP (-0.3) limits bioavailability .
  • Solubility : The pyridine-linked analog’s lower solubility (8.2 mg/mL) highlights the trade-off between aromaticity and hydrophilicity .

Q & A

Q. Table 1: Common Synthesis Strategies

StepObjectiveKey Reagents/ConditionsReference
1Piperidine ring formationRhodium(I) catalysis, pinacol borane
2Methoxy introductionMethylation via SN2 with CH3I/K2CO3
3TrifluoromethylationRuppert-Prakash reagent (TMSCF3)

Which analytical techniques are most reliable for characterizing the stereochemical integrity of this compound?

Methodological Answer:
A combination of techniques is critical:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with mobile phases like hexane/isopropanol .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group orientation, while NOESY confirms spatial proximity of methoxy and hydroxyl groups .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess .

Example Workflow:

Confirm molecular formula via high-resolution mass spectrometry (HRMS).

Assign stereochemistry using NOESY correlations (e.g., 3-OH and 5-OCH3 interactions) .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:
The -CF3 group enhances:

  • Lipophilicity : Increases logP by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Resists oxidative degradation in liver microsomes due to C-F bond strength .
  • Electron-Withdrawing Effects : Polarizes adjacent hydroxyl groups, altering pKa (e.g., pKa ~8.5 vs. ~10 for non-fluorinated analogs) .

Q. Table 2: Comparative Physicochemical Properties

PropertyWith -CF3Without -CF3
logP1.80.6
Metabolic Half-life (human)4.2 h1.5 h
Aqueous Solubility (mg/mL)12.345.7

Advanced Research Questions

What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions. To address:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature .
  • Dose-Response Curves : Compare EC50 values under uniform conditions (e.g., 37°C, 5% CO2) .
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation) .

Case Study:
Inconsistent IC50 values for NMDA receptor inhibition (2 µM vs. 8 µM) were resolved by controlling Mg²⁺ concentration (1 mM vs. 0.1 mM) in electrophysiology buffers .

How can computational modeling enhance the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with NMDA’s GluN2B subunit) to identify key binding residues .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using Hammett constants .
  • Docking Studies : Prioritize derivatives with lower binding energy (ΔG < -9 kcal/mol) .

Example Workflow:

Generate 3D conformers using Schrödinger Maestro.

Dock into cryo-EM structures of target receptors (e.g., PDB: 6WKP).

Validate top candidates via free-energy perturbation (FEP) .

What methodologies elucidate metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .
  • Reactive Metabolite Trapping : Detect glutathione adducts to identify toxic intermediates .

Key Findings:

  • The compound showed 85% stability in human microsomes after 1 hour, attributed to -CF3 and methoxy groups reducing CYP2D6-mediated oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。